Cas no 796874-99-2 ((2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile)

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile structure
796874-99-2 structure
Nome do Produto:(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
N.o CAS:796874-99-2
MF:C20H25N3O2
MW:339.431404829025
CID:4742649
PubChem ID:329825230

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Propriedades químicas e físicas

Nomes e Identificadores

    • (2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
    • 4an0
    • KYP 2047
    • BDBM50155838
    • 4-phenylbutanoyl-l-prolyl-2(s)-cyanopyrrolidine
    • Q27453163
    • (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile
    • (S)-1-((S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile
    • (S)-1-[(S)-1-(4-Phenyl-butyryl)-pyrrolidine-2-carbonyl]-pyrrolidine-2-carbonitrile
    • KYP-2047
    • (2S)-1-[[(2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl]carbonyl]-2-pyrrolidinecarbonitrile (ACI)
    • 796874-99-2
    • 8J78D7C2FJ
    • KYP-2047, >=95% (HPLC)
    • (2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile
    • G90135
    • KYP 2047;KYP2047
    • HY-100475
    • UNII-8J78D7C2FJ
    • KYP2047
    • DA-64812
    • 2-Pyrrolidinecarbonitrile, 1-(((2S)-1-(1-oxo-4-phenylbutyl)-2-pyrrolidinyl)carbonyl)-, (2S)-
    • EX-A2764
    • CS-0019113
    • CHEMBL189620
    • (2S)-1-(((2S)-1-(1-Oxo-4-phenylbutyl)-2-pyrrolidinyl)carbonyl)-2-pyrrolidinecarbonitrile
    • KYP-2047796874-99-2
    • (S)-1-((4-Phenylbutanoyl)-L-prolyl)pyrrolidine-2-carbonitrile
    • KYP-2047?
    • AKOS040759479
    • WGB87499
    • 1-(1-(4-Phenylbutanoyl)pyrrolidine-2-carbonyl)pyrrolidine-2-carbonitrile
    • TS-09865
    • MDL: MFCD22201003
    • Inchi: 1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1
    • Chave InChI: SPXFAUXQZWJGCJ-ROUUACIJSA-N
    • SMILES: O=C([C@@H]1CCCN1C(CCCC1C=CC=CC=1)=O)N1CCC[C@H]1C#N

Propriedades Computadas

  • Massa Exacta: 339.194677g/mol
  • Massa monoisotópica: 339.194677g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 0
  • Contagem de aceitadores de ligações de hidrogénio: 3
  • Contagem de Átomos Pesados: 25
  • Contagem de Ligações Rotativas: 5
  • Complexidade: 532
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 2
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • Peso Molecular: 339.4g/mol
  • XLogP3: 2.3
  • Superfície polar topológica: 64.4

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Informações de segurança

  • Símbolo: GHS07
  • Palavra de Sinal:Warning
  • Declaração de perigo: H319
  • Declaração de Advertência: P305+P351+P338
  • Número de transporte de matérias perigosas:NONH for all modes of transport
  • WGK Alemanha:3
  • Código da categoria de perigo: 36
  • Instrução de Segurança: 26
  • Identificação dos materiais perigosos: Xi
  • Condição de armazenamento:2-8°C

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
DC Chemicals
DC10669-100mg
KYP-2047
796874-99-2 >98%
100mg
$750.0 2023-09-15
DC Chemicals
DC10669-250mg
KYP-2047
796874-99-2 >98%
250mg
$1400.0 2023-09-15
1PlusChem
1P01KZ5Y-10mg
KYP-2047;796874-99-2
796874-99-2 99%
10mg
$247.00 2024-04-21
Aaron
AR01KZEA-25mg
KYP-2047;796874-99-2
796874-99-2 98%
25mg
$222.00 2025-02-12
1PlusChem
1P01KZ5Y-50mg
KYP-2047;796874-99-2
796874-99-2 99%
50mg
$632.00 2024-04-21
MedChemExpress
HY-100475-5mg
KYP-2047
796874-99-2 99.68%
5mg
¥1300 2024-07-21
MedChemExpress
HY-100475-10mg
KYP-2047
796874-99-2 99.68%
10mg
¥1900 2024-07-21
1PlusChem
1P01KZ5Y-100mg
KYP-2047;796874-99-2
796874-99-2 KYP-2047 ≥98% (HPLC)
100mg
$588.00 2023-12-16
1PlusChem
1P01KZ5Y-250mg
KYP-2047;796874-99-2
796874-99-2 KYP-2047 ≥98% (HPLC)
250mg
$788.00 2023-12-16
Aaron
AR01KZEA-250mg
KYP-2047;796874-99-2
796874-99-2 98%
250mg
$1076.00 2025-02-12

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Método de produção

Método de produção 1

Condições de reacção
1.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
1.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
2.2 Reagents: Water
Referência
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

Método de produção 2

Condições de reacção
1.1 Reagents: Thionyl chloride ;  2 h, 67 °C; 15 min, 67 °C → 90 °C
2.1 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  rt; 16 h, rt
2.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
3.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
3.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
4.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
4.2 Reagents: Water
Referência
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

Método de produção 3

Condições de reacção
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
1.2 Reagents: Water
Referência
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

Método de produção 4

Condições de reacção
1.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  17 h, 0 °C
2.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
2.2 Reagents: Water
Referência
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

Método de produção 5

Condições de reacção
1.1 Reagents: Thionyl chloride ;  1 h, 70 °C
1.2 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  0 °C; 21 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  acidified, rt
2.1 Reagents: 1-Hydroxybenzotriazole ,  Diisopropylethylamine ,  1-Ethyl-3-(3′-dimethylaminopropyl)carbodiimide hydrochloride Solvents: Acetonitrile ;  17 h, 0 °C
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
3.2 Reagents: Water
Referência
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

Método de produção 6

Condições de reacção
1.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  2 h, 0 °C
1.2 Reagents: Water
Referência
2-Imidazole as a substitute for the electrophilic group gives highly potent prolyl oligopeptidase inhibitors
Patsi, Henri T.; et al, ACS Medicinal Chemistry Letters, 2021, 12(10), 1578-1584

Método de produção 7

Condições de reacção
1.1 Reagents: Sodium carbonate Solvents: Diethyl ether ,  Water ;  rt; 16 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
2.1 Reagents: Triethylamine ,  Pivaloyl chloride Solvents: Dichloromethane ;  0 °C; 60 min, 0 °C
2.2 Reagents: Triethylamine ;  0 °C; 2 - 16 h, rt
3.1 Reagents: Triethylamine ,  Trifluoroacetic anhydride Solvents: Tetrahydrofuran ;  0 °C; 2 - 3 h, rt
3.2 Reagents: Water
Referência
Tetrazole as a Replacement of the Electrophilic Group in Characteristic Prolyl Oligopeptidase Inhibitors
Kilpelainen, Tommi P.; et al, ACS Medicinal Chemistry Letters, 2019, 10(12), 1635-1640

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Raw materials

(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:796874-99-2)(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile
A1241838
Pureza:99%/99%/99%/99%
Quantidade:25mg/50mg/100mg/250mg
Preço ($):237/351/526/860